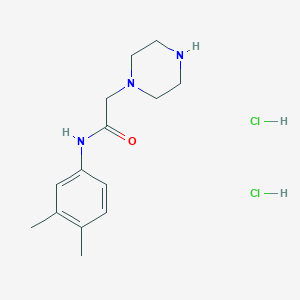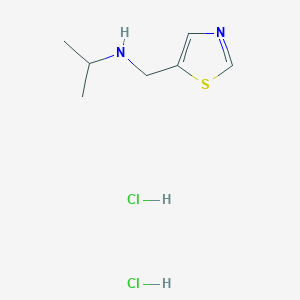
N-(1,3-thiazol-5-ylmethyl)propan-2-amine dihydrochloride
Vue d'ensemble
Description
N-(1,3-thiazol-5-ylmethyl)propan-2-amine dihydrochloride is a compound with the CAS number 1332530-31-0 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of N-(1,3-thiazol-5-ylmethyl)propan-2-amine dihydrochloride is C7H14Cl2N2S . The molecular weight is 229.16 .Applications De Recherche Scientifique
Synthesis and Structural Properties
Thiazole derivatives are synthesized for their structural properties and potential applications in medicinal chemistry. For instance, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from chloral and substituted anilines demonstrates the versatility of thiazole compounds in producing a range of structurally diverse molecules with potential biological activities (Issac & Tierney, 1996).
Chemical Reactions with Nucleophiles
Arylmethylidene derivatives of 3H-furan-2-ones react with C-, N-, N,N-, and N,O-nucleophilic agents, producing a wide array of compounds, demonstrating the chemical reactivity of thiazole derivatives in the presence of various nucleophiles (Kamneva et al., 2018).
Therapeutic Applications
Thiazole derivatives are explored for their therapeutic applications, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities. These compounds have been the subject of patents and research due to their potential as drugs with lesser side effects. A review covering patents from 2008 to 2012 highlights the development of thiazole derivatives for various therapeutic applications (Leoni et al., 2014).
Water Treatment
In water treatment, advanced oxidation processes have been effective in mineralizing nitrogen-containing compounds, including those involving thiazole derivatives. These processes improve the efficacy of treatment schemes and address the occurrence of toxic and hazardous amino-compounds in water (Bhat & Gogate, 2021).
Environmental Concerns
Research on the removal of persistent organic pollutants, such as sulfamethoxazole, from water highlights the environmental impact and removal technologies for compounds containing thiazole derivatives. This includes adsorption, Fenton/photo-Fenton processes, and photocatalytic degradation, demonstrating the relevance of thiazole compounds in environmental science (Prasannamedha & Kumar, 2020).
Propriétés
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)propan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-6(2)9-4-7-3-8-5-10-7;;/h3,5-6,9H,4H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLGMJOMKSPFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=CS1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-5-ylmethyl)propan-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



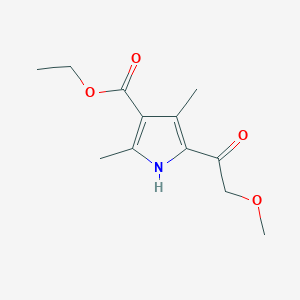
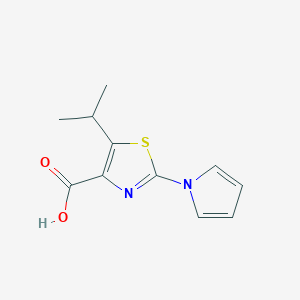

![tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1396352.png)

![2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1396355.png)
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1396357.png)
![4-[(E)-2-(dimethylamino)vinyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1396358.png)
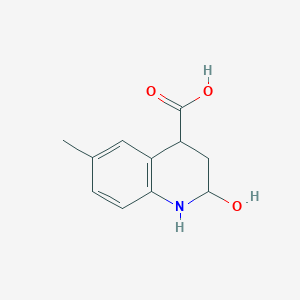
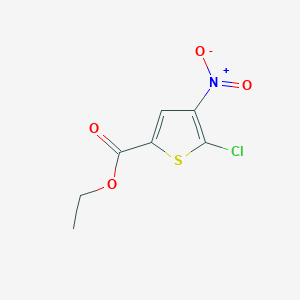
![2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396366.png)
![2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate](/img/structure/B1396370.png)
